molecular formula C11H7ClN2O B12948630 4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole

4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12948630
M. Wt: 218.64 g/mol
InChI Key: RRVHXMZEAGIIOL-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with furan-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the furan and benzimidazole rings, which confer distinct electronic and steric properties. The chlorine substituent further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7ClN2O/c12-7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-15-9/h1-6H,(H,13,14)

InChI Key

RRVHXMZEAGIIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=CO3

Origin of Product

United States

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